4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
The synthesis of 4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione typically involves several steps, including the formation of the furan ring and the introduction of the bromine and methoxyphenyl groups. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of microwave irradiation to facilitate the reaction, which can enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium hydroxide for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function and leading to biological effects .
Comparison with Similar Compounds
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione can be compared with other furan derivatives, such as:
4-Bromo-5-(4-methoxyphenyl)pyrazole: Similar in structure but contains a pyrazole ring instead of a furan ring.
4-Bromo-5-(4-methoxyphenyl)-3-(methylamino)-2(5H)-furanone: Contains an additional methylamino group, which can influence its reactivity and biological activity.
Properties
CAS No. |
83629-89-4 |
---|---|
Molecular Formula |
C11H7BrO4 |
Molecular Weight |
283.07 g/mol |
IUPAC Name |
4-bromo-5-(4-methoxyphenyl)furan-2,3-dione |
InChI |
InChI=1S/C11H7BrO4/c1-15-7-4-2-6(3-5-7)10-8(12)9(13)11(14)16-10/h2-5H,1H3 |
InChI Key |
CACUJNOSIOLWQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.